![molecular formula C20H24N2OS B4088691 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4088691.png)
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine
Overview
Description
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine's mechanism of action is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including increasing dopamine levels in the brain, reducing anxiety and depression symptoms, and inhibiting tumor growth. 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier, its neuroprotective and anti-tumor effects, and its potential therapeutic applications in various fields of medicine. However, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine, including further studies on its mechanism of action, its potential therapeutic applications in various fields of medicine, and the development of 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine derivatives with improved efficacy and reduced toxicity. Additionally, more research is needed to determine the optimal dosage and administration of 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine for therapeutic use.
Scientific Research Applications
1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Parkinson's disease. In psychiatry, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been studied for its potential use in treating anxiety and depression. In oncology, 1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine has been shown to have anti-tumor effects and may be useful in treating certain types of cancer.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-16-8-10-19(11-9-16)24-17(2)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXPZLUFVPRMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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